

Method development for simultaneous analysis of Sulfachloropyridazine and Trimethoprim

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Compound of Interest

Compound Name: Sulfachloropyridazine (sodium)

Cat. No.: B7818969

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Application Note: Simultaneous Analysis of Sulfachloropyridazine and Trimethoprim

Introduction

Sulfachloropyridazine (SCP) and Trimethoprim (TMP) are frequently used in combination in veterinary medicine due to their synergistic antibacterial effects. The combination is effective against a wide range of Gram-positive and Gram-negative bacteria. The development of a simple, rapid, and reliable analytical method for the simultaneous determination of these two compounds in pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note details a validated High-Performance Liquid Chromatography (HPLC) method and a UV-Vis Spectrophotometric method for the simultaneous analysis of SCP and TMP.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method provides a sensitive and specific approach for the simultaneous quantification of Sulfachloropyridazine and Trimethoprim.^{[1][2][3]} This method is particularly suitable for the analysis of these compounds in veterinary formulations.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

Parameter	Condition
Column	Thermoscientific Hypersil-C18
Mobile Phase	Acetonitrile : pH 3.0 Buffer Solution (30:70, v/v)
Flow Rate	0.8 mL/min[2][3]
Detection Wavelength	272.0 nm[2][3]
Injection Volume	20 µL
Column Temperature	Ambient

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines, and the results are summarized below.

Validation Parameter	Sulfachloropyridazine (SCP)	Trimethoprim (TMP)
Linearity Range (µg/mL)	1.0 - 100.0[1][2][3]	0.5 - 40.0[1][2][3]
Retention Time (min)	4.37[1][2][3]	2.60[1][2][3]
Limit of Detection (LOD) (µg/mL)	0.05[1][2][3]	0.18[1][2][3]
Accuracy (% Recovery)	99 - 105%[1]	99 - 105%[1]
Precision (% RSD)	Intra-day: ≤ 1.0%, Inter-day: ≤ 2.3%[1]	Intra-day: ≤ 2.5%, Inter-day: ≤ 2.3%[1]

UV-Vis Spectrophotometric Method

For a simpler and more cost-effective approach, a UV-Vis spectrophotometric method using simultaneous equations can be employed for the determination of Sulfadiazine (a related

sulfonamide) and Trimethoprim.[4] This method can be adapted for Sulfachloropyridazine and Trimethoprim by determining their specific absorbance maxima.

Spectrophotometric Conditions

Parameter	Condition
Solvent	Methanol[4]
Wavelength for TMP	265 nm[4]
Wavelength for Sulfadiazine (adaptable for SCP)	289 nm[4]
Instrument	Teccomp UV-2301 double beam UV/Vis spectrophotometer[4]

Method Validation Summary (for Sulfadiazine and Trimethoprim)

Validation Parameter	Sulfadiazine (SDA)	Trimethoprim (TMP)
Linearity Range (µg/mL)	9.08 - 41[4]	2 - 9[4]
Accuracy (% Recovery)	-	98.20 - 99.25[4]
Precision (% RSD)	Intra-day: 0.229, Inter-day: 0.212[4]	Intra-day: 0.380, Inter-day: 0.328[4]
Ruggedness (% RSD)	0.440[4]	0.569[4]

Experimental Protocols

Protocol 1: HPLC Method for Simultaneous Analysis of Sulfachloropyridazine and Trimethoprim

1. Preparation of Solutions

- Mobile Phase (Acetonitrile : pH 3.0 Buffer Solution, 30:70 v/v):

- Prepare a pH 3.0 buffer solution by dissolving a suitable buffer salt (e.g., potassium dihydrogen phosphate) in water and adjusting the pH with an appropriate acid (e.g., phosphoric acid).
- Mix 300 mL of HPLC grade acetonitrile with 700 mL of the pH 3.0 buffer solution.
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
- Standard Stock Solutions (100 µg/mL):
 - Accurately weigh 10 mg of Sulfachloropyridazine and 10 mg of Trimethoprim reference standards into separate 100 mL volumetric flasks.
 - Dissolve the standards in a small amount of methanol and dilute to volume with the mobile phase.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by appropriate dilutions of the stock solutions with the mobile phase to cover the linearity ranges (1.0 - 100.0 µg/mL for SCP and 0.5 - 40.0 µg/mL for TMP).[\[1\]](#)[\[2\]](#)[\[3\]](#)

2. Chromatographic Analysis

- Set up the HPLC system with the specified chromatographic conditions.
- Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas for Sulfachloropyridazine and Trimethoprim.

3. Data Analysis

- Construct calibration curves by plotting the peak area versus the concentration for each analyte.

- Determine the concentration of Sulfachloropyridazine and Trimethoprim in the sample solutions from their respective calibration curves.

Protocol 2: UV-Vis Spectrophotometric Method for Simultaneous Analysis

1. Preparation of Solutions

- Solvent: HPLC grade methanol.
- Standard Stock Solutions (100 µg/mL):
 - Accurately weigh 10 mg of Sulfachloropyridazine and 10 mg of Trimethoprim reference standards into separate 100 mL volumetric flasks.
 - Dissolve and dilute to volume with methanol.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by appropriate dilutions of the stock solutions with methanol to cover the desired concentration range.

2. Spectrophotometric Analysis

- Determine the absorbance maximum (λ_{max}) for Sulfachloropyridazine and Trimethoprim individually by scanning the standard solutions across a suitable UV range.
- Measure the absorbance of the mixed standard solutions and sample solutions at the determined λ_{max} of both drugs.

3. Data Analysis

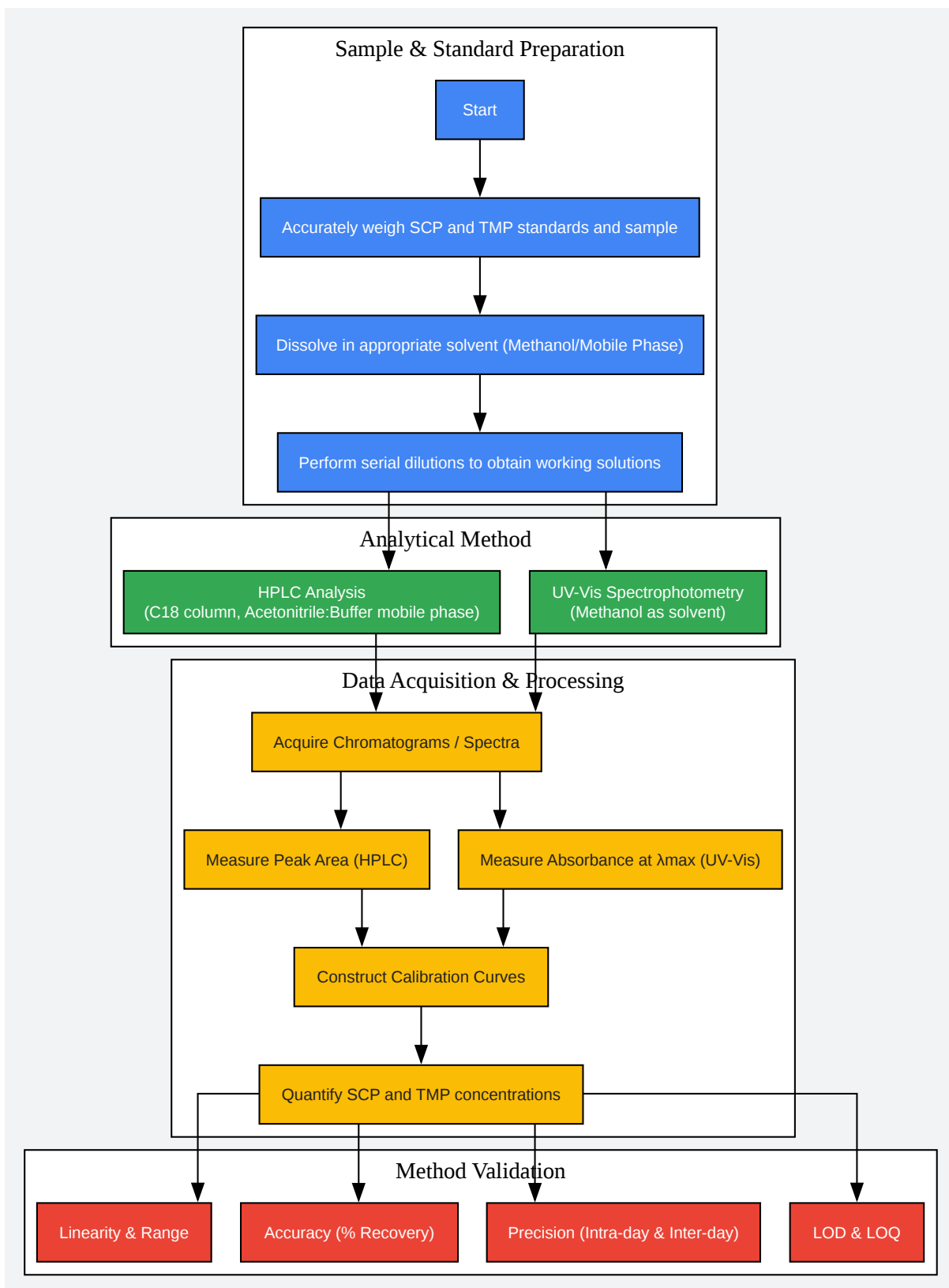
- Calculate the absorptivity values for both drugs at each other's λ_{max} .
- Use the following simultaneous equations to determine the concentration of Sulfachloropyridazine (C_{scp}) and Trimethoprim (C_{tmp}):

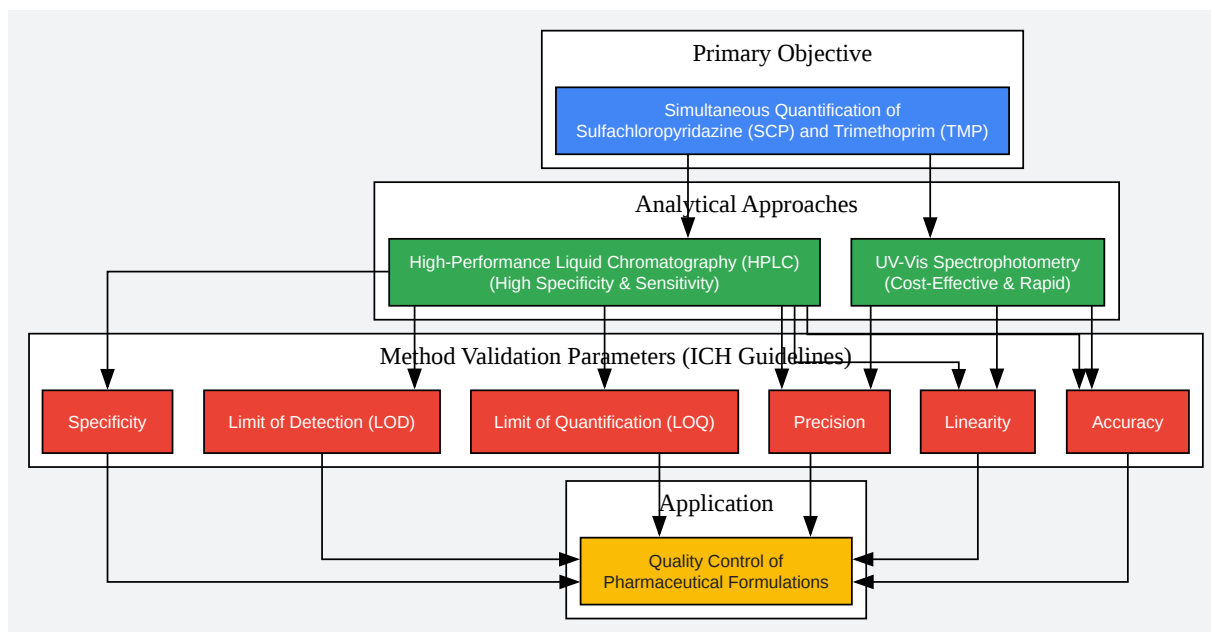
$$A1 = a_scp1 * b * C_scp + a_tmp1 * b * C_tmp \quad A2 = a_scp2 * b * C_scp + a_tmp2 * b * C_tmp$$

Where:

- A1 and A2 are the absorbances of the sample at λ_{max1} and λ_{max2} , respectively.
- a_scp1 and a_scp2 are the absorptivities of SCP at λ_{max1} and λ_{max2} , respectively.
- a_tmp1 and a_tmp2 are the absorptivities of TMP at λ_{max1} and λ_{max2} , respectively.
- b is the path length of the cuvette.

Visualizations





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